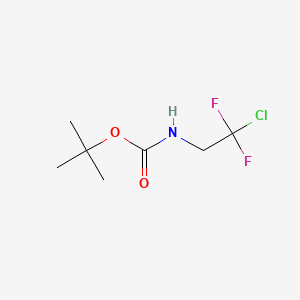

tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate

説明

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 2-chloro-2,2-difluoroethyl chain. This compound’s structure combines halogen atoms (chlorine and fluorine) with a carbamate functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The chloro-difluoroethyl moiety imparts unique electronic and steric properties, influencing reactivity, stability, and biological interactions .

特性

分子式 |

C7H12ClF2NO2 |

|---|---|

分子量 |

215.62 g/mol |

IUPAC名 |

tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate |

InChI |

InChI=1S/C7H12ClF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |

InChIキー |

SQTSGAFAUUXBBH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCC(F)(F)Cl |

製品の起源 |

United States |

準備方法

The synthesis of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-2,2-difluoroethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

tert-Butyl carbamate+2-chloro-2,2-difluoroethylamine→tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

化学反応の分析

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Electronic Differences

The compound’s uniqueness arises from the chloro-difluoroethyl group , which differentiates it from other carbamates. Below is a comparative analysis with key analogs:

Key Observations :

Halogen Positioning: The target compound’s aliphatic Cl and F substituents contrast with aromatic halogenation in analogs like . Aliphatic halogens often increase electrophilicity and stability against metabolic degradation compared to aromatic analogs.

Functional Group Variations: Replacement of the amino group (in tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate) with chlorine in the target compound reduces nucleophilicity but may enhance oxidative stability . Compared to tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate , the absence of a methylamino group in the target compound simplifies synthesis but may limit interactions with amine-sensitive biological targets.

生物活性

Tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₁₄ClF₂N₁O₂

- Molecular Weight : 239.67 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a difluoroethyl group.

The biological activity of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The following mechanisms have been proposed based on available studies:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been studied for its inhibitory effects on cysteine proteases which are crucial for the survival of protozoan parasites like Trypanosoma cruzi and Trypanosoma brucei .

- Modulation of Signaling Pathways : It has been suggested that the compound could influence signaling pathways by modulating protein interactions, particularly in cancerous cells where aberrant signaling pathways are prevalent .

Antiparasitic Activity

Research has indicated that derivatives of carbamate compounds can exhibit significant antiparasitic activity. For instance, studies have shown that modifications to the carbamate structure can enhance potency against Trypanosoma species, with IC50 values in the low micromolar range .

Antitumor Activity

Preliminary investigations into the anticancer potential of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate suggest it may inhibit tumor growth through selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is critical for reducing side effects associated with traditional chemotherapy.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。